2,2',2'',2'''-(Carbonyldinitrilo)tetrakis(oxoacetic acid)
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Overview
Description
2,2’,2’‘,2’‘’-(Carbonyldinitrilo)tetrakis(oxoacetic acid) is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple oxoacetic acid groups linked through a central carbonyl dinitrilo moiety. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’‘,2’‘’-(Carbonyldinitrilo)tetrakis(oxoacetic acid) typically involves the reaction of glyoxylic acid with a suitable amine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of 2,2’,2’‘,2’‘’-(Carbonyldinitrilo)tetrakis(oxoacetic acid) involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize by-products. The final product is then purified and tested for quality before being used in various applications .
Chemical Reactions Analysis
Types of Reactions: 2,2’,2’‘,2’‘’-(Carbonyldinitrilo)tetrakis(oxoacetic acid) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The oxoacetic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various oxo derivatives, alcohols, amines, and substituted oxoacetic acid derivatives .
Scientific Research Applications
2,2’,2’‘,2’‘’-(Carbonyldinitrilo)tetrakis(oxoacetic acid) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of various industrial chemicals and as a catalyst in certain reactions
Mechanism of Action
The mechanism of action of 2,2’,2’‘,2’‘’-(Carbonyldinitrilo)tetrakis(oxoacetic acid) involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is exploited in various applications, including catalysis and biochemical assays. The pathways involved in its action depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
- Glyoxylic acid
- Oxalic acid
- Acetic acid
- Glycolic acid
Comparison: 2,2’,2’‘,2’‘’-(Carbonyldinitrilo)tetrakis(oxoacetic acid) is unique due to its multiple oxoacetic acid groups and central carbonyl dinitrilo moiety. This structure imparts distinct reactivity and stability compared to similar compounds. For example, glyoxylic acid and oxalic acid have simpler structures and different reactivity profiles. The presence of multiple functional groups in 2,2’,2’‘,2’‘’-(Carbonyldinitrilo)tetrakis(oxoacetic acid) allows for more diverse chemical reactions and applications .
Properties
CAS No. |
75325-91-6 |
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Molecular Formula |
C9H4N2O13 |
Molecular Weight |
348.13 g/mol |
IUPAC Name |
2-[dioxalocarbamoyl(oxalo)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C9H4N2O13/c12-1(5(16)17)10(2(13)6(18)19)9(24)11(3(14)7(20)21)4(15)8(22)23/h(H,16,17)(H,18,19)(H,20,21)(H,22,23) |
InChI Key |
NDWLEELRBQZLOB-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)N(C(=O)C(=O)O)C(=O)N(C(=O)C(=O)O)C(=O)C(=O)O |
Origin of Product |
United States |
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